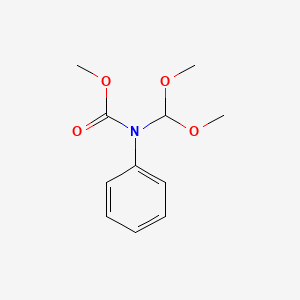
1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione is a heterocyclic compound belonging to the triazinane family This compound features a six-membered ring structure with three nitrogen atoms and three carbon atoms, forming a stable and versatile framework
Preparation Methods
The synthesis of 1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between diethylamine and diphenylurea in the presence of a suitable catalyst can lead to the formation of the desired triazinane compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for substitution include halogens, alkylating agents, and acylating agents.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of more complex structures.
Scientific Research Applications
1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug design and development.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with cellular targets.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione can be compared with other triazinane derivatives and similar heterocyclic compounds:
1,3,5-Triazinane: The parent compound with a simpler structure, lacking the ethyl and phenyl groups.
1,3-Diethyl-1,3-diphenylurea: A structurally related compound with similar functional groups but different ring structure.
3,6-Diphenyl-1,2,4,5-tetrazine: Another nitrogen-containing heterocycle with distinct chemical properties and applications.
The unique combination of ethyl and phenyl groups in this compound imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62442-17-5 |
|---|---|
Molecular Formula |
C19H21N3O2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1,3-diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C19H21N3O2/c1-3-20-17(15-11-7-5-8-12-15)22(16-13-9-6-10-14-16)19(24)21(4-2)18(20)23/h5-14,17H,3-4H2,1-2H3 |
InChI Key |
VNETXKWFHBWCPX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(N(C(=O)N(C1=O)CC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


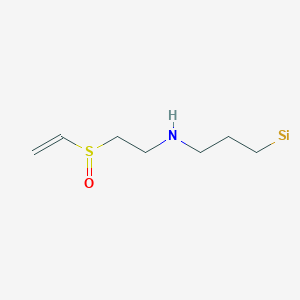
![Benzoic acid, 4-[(2-thiazolylamino)methyl]-](/img/structure/B14516711.png)
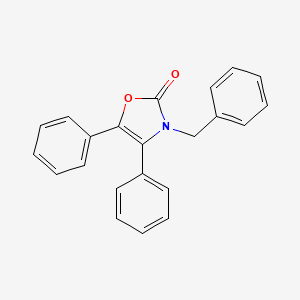
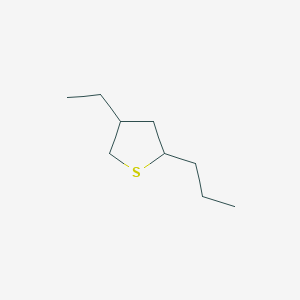
![1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14516719.png)
![[3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14516726.png)
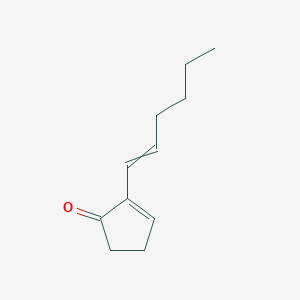
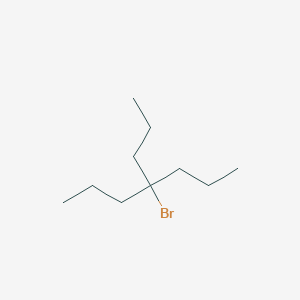
![(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene](/img/structure/B14516736.png)

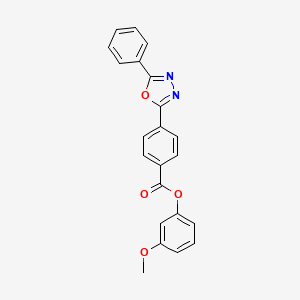
![3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14516758.png)
![1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14516763.png)
